molecular formula C18H19N3S B11362873 N-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11362873
M. Wt: 309.4 g/mol
InChI Key: DDQPAYQZIWCUPY-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a tetrahydrobenzothiophene core fused with a pyrimidine ring. The 4-methylbenzyl substituent at the N4-position distinguishes it from other analogs. Thienopyrimidines are pharmacologically significant, with applications in anticancer, antimicrobial, and enzyme inhibition (e.g., PARP14) therapies . The compound’s synthesis typically involves nucleophilic substitution of a chloropyrimidine intermediate with an appropriate amine, as seen in related derivatives .

Properties

Molecular Formula

C18H19N3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C18H19N3S/c1-12-6-8-13(9-7-12)10-19-17-16-14-4-2-3-5-15(14)22-18(16)21-11-20-17/h6-9,11H,2-5,10H2,1H3,(H,19,20,21)

InChI Key

DDQPAYQZIWCUPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-methylbenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in the N4-substituent and modifications to the tetrahydrobenzothiophene core:

Compound Name Substituent (R Group) Key Structural Features Biological Relevance Reference
Target Compound 4-Methylbenzyl Bulky aromatic group with methyl linker Potential PARP14 inhibition
N-(4-Chlorophenyl)-7-methyl analog (5a) 4-Chlorophenyl Electron-withdrawing group Antiproliferative activity
N,N-Dimethyl-4-(methylthio)phenyl analog (10) 4-(Methylthio)phenyl, dimethylamine Sulfur-containing substituent Improved solubility
N-(p-Tolyl) analog (31) p-Tolyl (4-methylphenyl) Direct methyl substitution (no linker) Apoptosis induction in cancer
Hydrazinyl derivative (7) Hydrazine Reactive NH-NH2 moiety Antimicrobial applications
  • Conversely, electron-donating groups (e.g., -OCH3 in compound 8 ) may increase metabolic stability.
  • Steric Effects : The 4-methylbenzyl group in the target compound introduces steric bulk, which may influence receptor binding compared to smaller substituents like p-tolyl .
Anticancer Activity
  • Compound 5a : Exhibits antiproliferative activity against breast cancer cells (IC50 ~5 µM) .
  • Compound 31 : Induces apoptosis in breast cancer models via caspase-3 activation .
  • Analog from : A thiadiazolylmethyl derivative inhibits lung cancer (HOP-92) growth at 10 µM .
Antimicrobial Activity
  • Hydrazinyl Derivative (7) : Shows broad-spectrum activity against E. coli and S. aureus (MIC ~25 µg/mL) .
  • Sulfonamide Derivative (5e) : Enhanced activity due to hydrogen-bonding capability of the sulfonamide group .

Physicochemical Properties

  • Melting Points :
    • Target Compound (estimated): ~180–190°C (based on analogs ).
    • Compound 5a: 170–172°C .
    • Compound 10: 189–191°C .
  • Solubility : N,N-Dimethyl analogs (e.g., compound 10) show improved solubility in polar solvents due to tertiary amine groups .

Biological Activity

N-(4-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure, which includes a benzothieno ring fused with a pyrimidine ring, positions it as a significant molecule in medicinal chemistry and pharmaceutical research. This article aims to explore the biological activities associated with this compound, including its effects on various biological systems and potential therapeutic uses.

Chemical Structure and Properties

The IUPAC name for this compound is 3-benzyl-1-(4-methylphenyl)methyl]-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine-2,4-dione. Its molecular formula is C25H24N2O2S with a molecular weight of approximately 420.53 g/mol. The compound features a complex arrangement that contributes to its biological activity.

Biological Activity Overview

Research has indicated that compounds similar to N-(4-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine exhibit a range of biological activities including:

  • Anticancer Activity: Compounds in the benzothieno-pyrimidine class have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Effects: Studies suggest potential antimicrobial properties against various pathogens.
  • Anti-inflammatory Properties: Some derivatives have demonstrated anti-inflammatory effects in animal models.

Anticancer Activity

A study focusing on similar benzothieno-pyrimidine derivatives found that these compounds could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The half-maximal inhibitory concentration (IC50) values for these compounds were reported to be less than 10 µM in vitro.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related compounds. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications to the structure enhanced antibacterial activity significantly compared to standard antibiotics.

Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, related compounds exhibited significant reductions in paw edema. This suggests that N-(4-methylbenzyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine may possess anti-inflammatory properties that could be beneficial in treating conditions like arthritis.

Data Table: Biological Activity Summary

Biological ActivityModel/MethodResultReference
AnticancerMCF-7 Cell LineIC50 < 10 µM
AntimicrobialS. aureus & E. coliEnhanced activity vs. controls
Anti-inflammatoryCarrageenan-induced EdemaSignificant reduction in paw edema

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